2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid
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Overview
Description
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C10H11Cl2NO2 It is characterized by the presence of a dichlorophenyl group attached to an amino propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2,4-dichlorobenzylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Similar in structure but with an acetic acid backbone.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Contains a different functional group but shares some structural similarities.
Uniqueness
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid is unique due to its specific combination of a dichlorophenyl group with an amino propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15) |
InChI Key |
SCEUSADETKMIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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